(3S)-3-Phenoxypiperidine;hydrochloride is a chemical compound characterized by a piperidine ring substituted with a phenoxy group at the third position. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, where it is cataloged under the CAS number 1845902-72-8. These platforms provide detailed information regarding its synthesis, properties, and applications in scientific research.
(3S)-3-Phenoxypiperidine;hydrochloride falls under the category of organic compounds, specifically as an amine due to the presence of the piperidine ring. Its classification as a hydrochloride salt indicates that it is often used in pharmaceutical formulations to improve solubility and bioavailability.
The synthesis of (3S)-3-phenoxypiperidine typically involves the reaction of piperidine with phenol derivatives. A common synthetic route includes the following steps:
For industrial production, methods may be optimized to enhance yield and reduce costs. Continuous flow reactors can be employed for better control over reaction parameters, allowing for larger volumes of reactants to be processed efficiently. Additionally, catalysts may be utilized to improve reaction rates and selectivity.
The molecular formula for (3S)-3-phenoxypiperidine is , with a molecular weight of 177.24 g/mol. The structure consists of a six-membered piperidine ring with a phenoxy group attached at the 3-position.
(3S)-3-phenoxypiperidine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives with desired properties.
Research indicates that compounds like (3S)-3-phenoxypiperidine may influence several biochemical pathways, potentially affecting neurotransmission or metabolic processes.
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical of amines and aromatic compounds when subjected to specific reagents or conditions.
Relevant analyses indicate that the compound's reactivity profile allows it to serve as a versatile building block in organic synthesis.
(3S)-3-phenoxypiperidine has several scientific applications:
The construction of the chiral piperidine core in (3S)-3-phenoxypiperidine derivatives relies heavily on stereocontrolled methodologies. A predominant strategy involves chiral pool utilization or asymmetric induction during ring formation. N-protected 3-piperidone intermediates serve as pivotal precursors, where stereoselective reduction of the carbonyl at C3 establishes the requisite (S) configuration. Diastereoselective reduction using chiral boron-based reagents (e.g., Alpine-borane® or B-chlorodiisopinocampheylborane) achieves enantiomeric excesses exceeding 90% for 3-arylpiperidines, as demonstrated in niraparib intermediate syntheses [1]. Alternatively, enzymatic resolution or chiral auxiliary approaches—employing derivatives of tartaric acid or Evans oxazolidinones—enable separation of diastereomeric intermediates prior to deprotection [1] .
Recent advances incorporate gold-catalyzed cyclizations of N-homopropargyl amides, forming cyclic enol ethers that undergo Ferrier rearrangement to yield piperidin-4-ones. Subsequent chemoselective reduction and chiral induction steps afford (S)-configured piperidines with diastereomeric ratios >25:1 for aliphatic substrates . This method’s modularity allows introduction of diverse C3 substituents, including aryl groups amenable to phenoxy functionalization.
Table 1: Stereoselective Methods for Chiral Piperidine Synthesis
Method | Key Reagent/Catalyst | diastereomeric ratio/Enantiomeric Excess | Limitations |
---|---|---|---|
Chiral borane reduction | (Ipc)₂BCl | >90% ee | Sensitive to steric hindrance |
Chiral auxiliary resolution | (2R,3R)-Tartaric acid | >98% de | Multi-step auxiliary attachment |
Gold-catalyzed cyclization | Ph₃PAuNTf₂ / Catecholborane | >25:1 dr | Limited for electron-poor arenes |
Biocatalytic resolution | Lipases / Esterases | 80-95% ee | Substrate-specific optimization |
Catalytic asymmetric hydrogenation (CAH) provides atom-economical access to saturated piperidines from prochiral pyridines or dihydropyridines. Ruthenium- and rhodium-based complexes with chiral bisphosphine ligands demonstrate exceptional efficacy for introducing the (S)-stereocenter at C3. Ru-PhTRAP catalysts enable enantioselective hydrogenation of N-Boc-protected 3-arylpyridinium salts, achieving up to 99.7% enantiomeric excess for trisubstituted precursors under optimized pressures (50–100 bar H₂) [2] [9]. This system’s success hinges on ligand design: the trans-chelating bisphosphine architecture facilitates outer-sphere hydride transfer, minimizing substrate metal coordination and maximizing face selectivity.
For N-unprotected precursors, iridium catalysts with P,N-ligands (e.g., phosphine-oxazolines) prove effective. These operate via inner-sphere mechanisms, where the pyridine nitrogen coordinates Ir prior to stereodetermining hydride insertion. Recent studies show that cationic Ir complexes modified with Walphos ligands reduce 3-aryl-1,2-dihydropyridines to piperidines with 92–97% ee, circumventing over-reduction byproducts [7] [9]. Solvent optimization is critical; hydrogenation in methanol with triethylamine additives suppresses catalyst deactivation and enhances enantioselectivity by 15–20% [1] [9].
Table 2: Asymmetric Hydrogenation Systems for Piperidine Synthesis
Substrate Class | Optimal Catalyst | Conditions | Enantiomeric Excess |
---|---|---|---|
N-Boc-3-arylpyridinium | Ru(η³-methallyl)₂(cod)/(S,S)-PhTRAP | 50 bar H₂, EtOH, 50°C | 79–99.7% |
3-Aryl-1,2-dihydropyridine | [Ir(cod)Cl]₂/(R)-Walphos | 10 bar H₂, MeOH, NEt₃, 25°C | 92–97% |
2,3-Disubstituted pyridines | Rh(duanphos)(nbd)BF₄ | 5 bar H₂, CH₂Cl₂, 30°C | 85–91% |
Functionalization of the phenoxy moiety in (3S)-3-phenoxypiperidine leverages palladium-catalyzed cross-coupling methodologies. Two dominant strategies exist: (1) late-stage derivatization of pre-formed 3-phenoxypiperidine, or (2) coupling of a halogenated piperidine intermediate with functionalized phenols. The Suzuki-Miyaura reaction excels for introducing para-substituted arylphenoxy groups. Optimization involves Pd(PPh₃)₄/K₂CO₃ in toluene/water (4:1) at 80°C, enabling boronic acid coupling to 3-bromo-piperidine derivatives while preserving stereointegrity [1] [5]. Crucially, N-protection (e.g., as Boc-carbamate) prevents amine coordination to Pd, which causes catalyst deactivation.
Buchwald-Hartwig amination offers an alternative route for N-arylphenoxy installation. Using Pd₂(dba)₃/XPhos catalyst systems, bromophenols couple with chiral piperidinyl triflates to form diarylamine-linked derivatives. Microwave irradiation (120°C, 30 min) enhances reaction rates 5-fold compared to thermal conditions while maintaining >99% ee [5] [8]. For electron-deficient phenols, copper(I)-mediated Ullmann etherification proves superior, as demonstrated in the synthesis of nitro-substituted 3-phenoxypiperidines with yields >85% [1].
N-Alkylation of (3S)-3-phenoxypiperidine necessitates chemoselective imine or enamine formation followed by reduction. Traditional NaBH₃CN-mediated reductive amination faces limitations with sterically demanding ketones, yielding <50% for tert-butyl variants. Modern approaches employ borane-pyridine complex in dichloromethane, achieving >90% conversion for linear and branched alkyl aldehydes [1]. Chiral integrity preservation is verified by chiral HPLC, confirming <2% racemization at C3 under optimized acidic conditions (pH 4–5 via acetic acid modulation).
Catalytic transfer hydrogenation represents an emerging N-alkylation strategy. Iridium complexes with TsDPEN ligands (N-tosyldiphenylethylenediamine) facilitate asymmetric reductive amination between 3-phenoxypiperidinones and aldehydes, directly affording N-alkylated products with up to 88% ee [4]. This one-pot methodology bypasses isolable imine intermediates, enhancing throughput. For industrial-scale applications, continuous-flow hydrogenation with Pd/C or Raney Ni catalysts under mild H₂ pressure (1–3 bar) achieves complete conversion in <10 min residence time, demonstrating robustness for gram-scale syntheses [1] .
Table 3: Reductive Amination Optimization Parameters
Carbonyl Source | Reducing System | Solvent | Yield (%) | Racemization Risk |
---|---|---|---|---|
Propionaldehyde | NaBH₃CN / MeOH | Methanol | 78 | Moderate (5%) |
Cyclohexanone | BH₃·Py / CH₂Cl₂ | Dichloromethane | 92 | Low (<2%) |
Pyruvic acid | Ir-TsDPEN / HCO₂H | Toluene | 85 | None (chiral induction) |
Benzaldehyde | H₂ (1 bar) / Pd/C (flow) | Ethanol | 99 | Low (<1%) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1